[3,4'-Bipyridin]-2'-ylmethanol
Description
Overview of Bipyridine Ligands in Contemporary Chemical Research
Bipyridines, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely utilized ligands in coordination chemistry. researchgate.netnih.gov Their popularity stems from their ability to act as chelating agents, forming stable complexes with a vast array of metal ions. researchgate.netalfachemic.com These metal complexes are central to numerous areas of contemporary chemical research, including:
Catalysis: Bipyridine complexes are employed as catalysts in a variety of organic transformations.
Materials Science: They serve as building blocks for coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage and separation. alfachemic.com
Photochemistry: Ruthenium and iridium complexes of bipyridines are well-known for their photoluminescent properties and are used in light-emitting devices and as photosensitizers. rsc.org
Supramolecular Chemistry: The defined geometry of bipyridine ligands allows for the construction of complex, self-assembled supramolecular architectures. researchgate.net
The versatility of bipyridine ligands is further enhanced by the ease with which their scaffold can be functionalized, allowing for the fine-tuning of their electronic and steric properties. researchgate.net
Significance of Hydroxymethyl Functionalization on Bipyridine Scaffolds
The introduction of a hydroxymethyl group onto a bipyridine scaffold, as seen in [3,4'-Bipyridin]-2'-ylmethanol, imparts several significant characteristics:
Modified Solubility: The hydroxyl group can participate in hydrogen bonding, which generally increases the solubility of the compound in polar solvents. cymitquimica.com
Coordination Modification: The hydroxyl group can act as a secondary binding site, potentially leading to the formation of multinuclear or bridged coordination complexes. It can also influence the electronic properties of the bipyridine ligand, thereby affecting the stability and reactivity of its metal complexes.
Reactive Handle: The hydroxymethyl group provides a site for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions to attach other functional groups. This versatility allows for the synthesis of more complex and tailored ligands.
Structural Peculiarities and Potential Reactivity of this compound
The structure of this compound presents several noteworthy features that influence its chemical behavior:
Asymmetry: Unlike the more common 2,2'- or 4,4'-bipyridines, this compound is an asymmetric molecule. This asymmetry can lead to the formation of chiral metal complexes, which are of interest in asymmetric catalysis.
Rotational Freedom: The two pyridine (B92270) rings in bipyridines can rotate relative to each other around the central carbon-carbon bond. The presence of the hydroxymethyl group at the 2'-position may introduce some steric hindrance, potentially influencing the preferred conformation of the molecule.
Intramolecular Interactions: The proximity of the hydroxymethyl group to the nitrogen atom of the adjacent pyridine ring could allow for intramolecular hydrogen bonding, which would affect the compound's conformation and reactivity.
The reactivity of this compound is dictated by the interplay of its constituent parts. The pyridine nitrogen atoms are basic and can be protonated or coordinated to metal ions. The hydroxymethyl group can undergo reactions typical of primary alcohols.
Research Context and Scope of Academic Inquiry for this compound
Academic inquiry into this compound and related functionalized bipyridines is driven by the quest for new ligands with tailored properties for specific applications. Research in this area often focuses on:
Synthesis: Developing efficient and selective methods for the synthesis of asymmetrically substituted bipyridines remains a challenge.
Coordination Chemistry: Investigating the coordination behavior of these ligands with various metal ions to understand the resulting complex's structure, stability, and electronic properties.
Catalysis: Exploring the catalytic activity of metal complexes derived from these ligands in various organic reactions.
Materials Science: Utilizing these functionalized bipyridines as building blocks for novel functional materials with interesting optical, electronic, or magnetic properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(4-pyridin-3-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-11-6-9(3-5-13-11)10-2-1-4-12-7-10/h1-7,14H,8H2 |
InChI Key |
LWCLMYNMEZPVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)CO |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations Involving 3,4 Bipyridin 2 Ylmethanol
Retrosynthetic Analysis for the [3,4'-Bipyridin]-2'-ylmethanol Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. libretexts.org For this compound, two primary bond disconnections are considered: the C-C bond forming the bipyridine core and the C-C bond of the hydroxymethyl group.
Disconnection 1: Inter-ring C-C Bond: The most logical disconnection is the C3-C4' bond between the two pyridine (B92270) rings. This leads to two separate pyridine precursors. This approach simplifies the synthesis to coupling a suitably functionalized 3-substituted pyridine with a 4-substituted pyridine. This strategy is common in the synthesis of heterobiaryls. nih.gov
Disconnection 2: C-CH₂OH Bond: An alternative disconnection is at the C2'-CH₂OH bond. This suggests a precursor molecule of 3,4'-bipyridine (B8713429), which would then undergo regioselective functionalization at the 2'-position to introduce the methanol (B129727) group. This requires a method to selectively activate the C-H bond at the 2'-position.
The first disconnection strategy is generally more favored as it allows for the construction of the bipyridine core with the required substituents already in place or in the form of precursors, thus avoiding potential issues with regioselectivity in the functionalization of the pre-formed bipyridine ring system.
Established Methodologies for Bipyridine Functionalization
The synthesis of functionalized bipyridines is a well-established field, with several reliable methods for core formation and substitution.
Metal-catalyzed cross-coupling reactions are the most prevalent methods for constructing the C-C bond between two pyridine rings. nih.govfrontiersin.org These reactions offer a high degree of control and are tolerant of a wide range of functional groups.
| Coupling Reaction | Catalyst | Reactants | Key Features |
| Suzuki Coupling | Palladium complexes | Pyridyl boronic acids/esters and halopyridines | Mild reaction conditions, high functional group tolerance. researchgate.net |
| Negishi Coupling | Palladium or Nickel complexes | Organozinc reagents and halopyridines | High reactivity and yields. acs.org |
| Stille Coupling | Palladium complexes | Organotin reagents and halopyridines | Tolerant of many functional groups, but tin reagents are toxic. researchgate.net |
| Photocatalytic C-C Coupling | Visible light, photocatalyst | Dihydropyridine (B1217469) derivatives | Can proceed without transition metals and oxidants. nih.govfrontiersin.org |
For the synthesis of the this compound scaffold, a Suzuki coupling between a 3-pyridylboronic acid and a 4-halo-2-(hydroxymethyl)pyridine (or a protected version) would be a viable route.
The introduction of a hydroxymethyl group onto a bipyridine ring can be achieved through various methods, often involving the conversion of other functional groups.
One common strategy is the oxidation of a methyl group, followed by esterification and reduction. researchgate.net For example, a 2'-methyl-3,4'-bipyridine could be oxidized to the corresponding carboxylic acid, which is then esterified and reduced to the hydroxymethyl group.
Another approach is the reduction of a formyl group. The synthesis of formyl bipyridines can be accomplished, and their subsequent reduction with a reagent like sodium borohydride (B1222165) yields the hydroxymethyl derivative. acs.org
The generation of pyridyne intermediates also offers a pathway for the regioselective difunctionalization of pyridine rings, which could be adapted for the introduction of a functional group that can be converted to a hydroxymethyl group. nih.govrsc.org
The final step in the synthesis of this compound often involves the unmasking or conversion of a precursor functional group on a pre-formed bipyridine scaffold.
A key precursor is often a methyl-substituted bipyridine. For instance, 4,4'-dimethyl-2,2'-bipyridine (B75555) can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a dilithium (B8592608) salt, which can then react with various electrophiles. researchgate.net A similar strategy could be envisioned for a 2'-methyl-3,4'-bipyridine.
Halomethyl-bipyridines also serve as valuable precursors for further derivatization. orgsyn.org These can be converted to hydroxymethyl bipyridines through nucleophilic substitution.
A summary of precursor derivatizations is presented below:
| Precursor Functional Group | Reagent(s) | Resulting Functional Group |
| Methyl | 1. Oxidation (e.g., KMnO₄) 2. Esterification (e.g., SOCl₂, ROH) 3. Reduction (e.g., LiAlH₄) | Hydroxymethyl |
| Aldehyde | Reduction (e.g., NaBH₄) | Hydroxymethyl |
| Carboxylic Acid/Ester | Reduction (e.g., LiAlH₄) | Hydroxymethyl |
| Halomethyl | Hydrolysis or reaction with a hydroxide (B78521) source | Hydroxymethyl |
Post-Synthetic Modifications of the Hydroxymethyl Group
The hydroxymethyl group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
Esterification: The hydroxymethyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base can provide the corresponding esters in high yields. medcraveonline.com The synthesis of ester derivatives can be used to modify the biological activity or physical properties of the parent compound. medcraveonline.com
Etherification: The formation of an ether from the hydroxymethyl group can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Other methods for the esterification of secondary alcohols containing an ether group have also been developed. google.com These modifications can be used to introduce a variety of alkyl or aryl groups, further diversifying the chemical space around the this compound scaffold.
Oxidation and Reduction Pathways of the Alcohol Functionality
The alcohol group of this compound is a key site for synthetic modification, allowing for its conversion into other important functional groups through oxidation and reduction reactions.
Oxidation Pathways
The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, [3,4'-Bipyridin]-2'-carbaldehyde, or the carboxylic acid, [3,4'-Bipyridin]-2'-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. While specific studies on this compound are not prevalent, analogous transformations on similar heterocyclic systems, such as the aerobic oxidation of 5-hydroxymethyl-2-furaldehyde (HMF) to diformylfurane (DFF), have been achieved using catalysts like vanadyl-pyridine complexes researchgate.net. It has been noted that in some reactions involving pyridylcarbinols, nicotinaldehyde can form as a minor byproduct, indicating the feasibility of this transformation organic-chemistry.org.
For the synthesis of the carboxylic acid, stronger oxidizing agents are required. The synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) has been achieved through a process involving the oxidation of the corresponding dimethyl-bipyridine, which underscores that oxidation is a viable pathway for these types of compounds researchgate.net. Furthermore, efficient catalytic aerobic oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid using silver nanoparticle catalysts in an aqueous solution has been demonstrated, suggesting that similar green catalytic methods could be applicable to bipyridine systems researchgate.net.
Table 1: Representative Oxidation Reactions of Heterocyclic Alcohols
| Starting Material | Product | Reagent/Catalyst | Reference |
|---|---|---|---|
| 5-Hydroxymethyl-2-furaldehyde | Diformylfurane | Pyridine-vanadyl complexes, O₂ | researchgate.net |
| 5-Hydroxymethylfurfural | 5-Hydroxymethyl-2-furancarboxylic acid | Ag-PVP/ZrO₂, O₂, Base | researchgate.net |
| 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dicarboxy-2,2'-bipyridine | Oxidizing agent (e.g., KMnO₄) | researchgate.net |
Reduction Pathways
The reduction of the alcohol functionality in this compound to the corresponding methyl group (deoxygenation) to form 2'-methyl-3,4'-bipyridine is a less common but synthetically useful transformation. This process involves the removal of the hydroxyl group. While direct deoxygenation of this compound is not widely documented, methods for the deoxygenation of pyridine N-oxides are well-established, often employing palladium catalysts or visible-light photoredox methods organic-chemistry.orgacs.org. These methodologies highlight the potential for catalytic deoxygenation on pyridine-containing scaffolds. The conversion of a hydroxymethyl group to a methyl group typically requires a two-step process involving initial conversion to a halide or tosylate, followed by reductive cleavage.
Halogenation of the Methanol Moiety and Subsequent Transformations
The conversion of the hydroxymethyl group to a halomethyl group is a critical transformation that activates the benzylic position for subsequent nucleophilic substitution reactions.
Halogenation of the Alcohol
The hydroxyl group of this compound can be readily displaced by a halogen, most commonly chlorine, to yield 2'-(chloromethyl)-3,4'-bipyridine. A standard and efficient method for this transformation is the use of thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane. This reaction typically proceeds smoothly to provide the corresponding chloromethyl derivative as a hydrochloride salt google.comgoogle.com. The reaction of an alcohol with thionyl chloride is a classic SNi (internal nucleophilic substitution) mechanism that results in the formation of a good leaving group, which is then displaced. Another reagent used for similar chlorinations is trichloroisocyanuric acid orientjchem.org. This halogenation step is fundamental, as it transforms the poorly-leaving hydroxyl group into a highly reactive chloromethyl group.
Table 2: Halogenation of Pyridyl Alcohols
| Starting Material | Product | Reagent | Reference |
|---|---|---|---|
| 2-Methylol-3,4-dimethoxy-pyridine | 2-Chloromethyl-3,4-dimethoxy-pyridine hydrochloride | Thionyl chloride (SOCl₂) | google.com |
| 2,3-Dimethyl-4-(methylsulfonyl)pyridine | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid | orientjchem.org |
Subsequent Transformations
The resulting 2'-(halomethyl)-3,4'-bipyridine is a versatile intermediate for introducing a wide variety of functional groups via nucleophilic substitution (SN2) reactions youtube.com. The carbon atom of the chloromethyl group is electrophilic and is readily attacked by nucleophiles, displacing the chloride ion.
This reactivity has been exploited to synthesize a range of bipyridine derivatives. For instance, 4,4'-bis(bromomethyl)-2,2'-bipyridine (B176824) has been used to prepare bisphosphonate bipyridine complexes, which are valuable precursors for creating extended π-conjugated systems through Wadsworth-Emmons reactions with aldehydes orgsyn.org. The halomethyl-bipyridines can also react with other electrophilic substrates, such as aldehydes orgsyn.org. This general reactivity allows for the facile connection of the bipyridine core to other molecular fragments, making it a key strategy in the synthesis of complex ligands for coordination chemistry, materials science, and medicinal chemistry.
Coordination Chemistry of 3,4 Bipyridin 2 Ylmethanol
Ligand Design Principles for Bipyridine Derivatives
The design of bipyridine ligands is a cornerstone of modern coordination and supramolecular chemistry, allowing for precise control over the properties of metal complexes. The versatility of the bipyridine scaffold stems from the ability to modify its structure in several key ways:
Isomeric Variation: The six possible isomers of bipyridine (2,2'; 2,3'; 2,4'; 3,3'; 3,4'; and 4,4') present distinct coordination vectors and chelation capabilities. wikipedia.org While 2,2'-bipyridine (B1663995) is a classic chelating ligand, forming stable five-membered rings with metal ions, isomers like 3,4'-bipyridine (B8713429) and 4,4'-bipyridine (B149096) typically act as bridging ligands, connecting multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgresearchgate.net
Substitution: The introduction of functional groups onto the pyridine (B92270) rings is a powerful tool for fine-tuning the electronic and steric properties of the ligand. Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the nitrogen atoms, enhancing the ligand's basicity and often leading to more stable metal complexes. rsc.org Conversely, electron-withdrawing groups (e.g., halogens, esters) decrease basicity. The position of the substituent is also critical; for instance, bulky groups at the 6,6'-positions of a 2,2'-bipyridine can impose significant steric hindrance, influencing the coordination geometry and reactivity of the resulting complex. nih.gov
Extended Conjugation and Functionalization: Attaching π-conjugated systems or specific functional moieties allows for the development of ligands with desired photophysical properties or the ability to participate in secondary interactions like hydrogen bonding. rsc.org For example, the incorporation of hydroxymethyl groups, as in [3,4'-Bipyridin]-2'-ylmethanol, can introduce hydrogen bonding capabilities, influencing the supramolecular assembly of the resulting complexes. researchgate.net
These design principles allow chemists to create ligands that can self-assemble into complex architectures, exhibit specific redox behaviors, and possess unique spectroscopic signatures, making them invaluable for applications ranging from catalysis to molecular sensing.
Formation of Metal Complexes with this compound
While direct experimental data on the formation of metal complexes with this compound is limited, we can predict its behavior based on the known chemistry of 3,4'-bipyridine and related functionalized ligands.
Transition metal complexes of bipyridine ligands exhibit a vast array of coordination architectures, largely dictated by the isomer of the bipyridine used and the coordination preferences of the metal ion. wikipedia.org For ligands like 4,4'-bipyridine, the linear and rigid nature facilitates the formation of one-, two-, and three-dimensional coordination polymers. researchgate.net In the case of 2,4'-bipyridine, coordination typically occurs through the less sterically hindered 4-pyridyl nitrogen atom, leading to the formation of polymeric networks where the 2-pyridyl nitrogen may participate in hydrogen bonding. brandeis.edu
Given its structure, this compound is expected to primarily act as a monodentate or bridging ligand through its 4'-pyridyl nitrogen, similar to 3,4'-bipyridine. The 2'-hydroxymethyl group introduces the potential for the ligand to act as a chelating agent, coordinating through both the 3-pyridyl nitrogen and the oxygen of the hydroxymethyl group. This dual functionality could lead to the formation of discrete mononuclear or dinuclear complexes, or it could be a component in more complex polymeric structures. The specific architecture will likely depend on the metal ion, the reaction conditions, and the presence of other coordinating anions or solvent molecules.
The coordination behavior of this compound is anticipated to be versatile, involving one or both of its key functional domains: the bipyridine core and the hydroxymethyl group.
The bipyridine unit of this compound presents several potential coordination modes:
Monodentate Coordination: The ligand can coordinate to a single metal center through either the nitrogen atom of the 3-pyridyl ring or the 4'-pyridyl ring. Based on studies of 2,4'-bipyridine, coordination is more likely to occur at the less sterically hindered 4'-position. brandeis.edu
Bridging Coordination: Similar to 4,4'-bipyridine, this compound can act as a bridging ligand, connecting two different metal centers through its two nitrogen atoms, leading to the formation of coordination polymers. researchgate.net
The hydroxymethyl group introduces additional coordination possibilities:
Chelating Coordination: The ligand can act as a bidentate chelating agent, coordinating to a metal center through the 3-pyridyl nitrogen and the oxygen atom of the 2'-hydroxymethyl group, forming a stable five-membered chelate ring. This mode of coordination is well-documented for 2-pyridylmethanol derivatives. researchgate.net
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, interacting with coordinated or uncoordinated anions or solvent molecules. This can play a crucial role in stabilizing the crystal lattice and directing the supramolecular assembly of the complexes. nih.gov
The interplay between these coordination modes will ultimately determine the final structure of the metal complex.
The identity of the transition metal center plays a pivotal role in determining the stability and geometry of the resulting complex with this compound. This influence is a result of a combination of factors including the metal's ionic radius, preferred coordination number and geometry, and its electronic configuration (d-electron count).
The stability of metal complexes is often described by the Irving-Williams series for high-spin octahedral complexes of divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely attributed to the increasing ligand field stabilization energy across the series, with an additional stabilization for Cu(II) due to the Jahn-Teller effect.
The preferred coordination geometry of the metal ion will also dictate the structure of the complex. For instance, metal ions that favor octahedral coordination, such as Ru(II) and Co(II), are likely to form complexes with multiple ligands, potentially leading to the formation of three-dimensional networks if the ligand acts as a bridging species. wikipedia.orgbrandeis.edu Square planar or tetrahedral geometries, preferred by metals like Pt(II) and Zn(II) respectively, will result in different structural motifs. wikipedia.org
The electronic properties of the metal center, specifically its hardness or softness according to the Hard and Soft Acids and Bases (HSAB) principle, will influence its affinity for the different donor atoms of the ligand. The nitrogen atoms of the pyridine rings are borderline bases, while the oxygen of the hydroxymethyl group is a hard base. Therefore, harder metal ions may show a preference for coordination with the oxygen atom, while softer metals will favor the nitrogen donors.
A summary of expected coordination numbers and geometries for various transition metal ions is presented in the table below.
| Metal Ion | Typical Coordination Number | Common Geometries | Expected Interaction with this compound |
|---|---|---|---|
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Likely to form octahedral complexes, potentially as coordination polymers. brandeis.edu |
| Ni(II) | 4, 6 | Square Planar, Octahedral | Can form both square planar and octahedral complexes depending on the ligand field strength. |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Prone to Jahn-Teller distortion, leading to distorted geometries. |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Flexible coordination geometry, often forming tetrahedral or octahedral complexes. |
| Ru(II) | 6 | Octahedral | Forms stable octahedral complexes, often with interesting photophysical and electrochemical properties. nih.gov |
| Cd(II) | 6, 7 | Octahedral, Pentagonal Bipyramidal | Larger ionic radius allows for higher coordination numbers. brandeis.edu |
Supramolecular Assembly via this compound Coordination
The ability of this compound to participate in both coordinative and non-covalent interactions makes it a promising building block for the construction of intricate supramolecular assemblies. The formation of these higher-order structures is driven by a combination of metal-ligand coordination, hydrogen bonding, and potentially π-π stacking interactions.
Redox Properties of this compound Metal Complexes
The redox properties of metal complexes containing this compound are anticipated to be influenced by both the metal center and the ligand itself. Bipyridine ligands are known to be "non-innocent," meaning they can actively participate in redox processes. acs.orgnih.gov
The metal-centered redox events will depend on the specific transition metal and its accessible oxidation states. For example, ruthenium complexes of bipyridine ligands often exhibit a reversible Ru(II)/Ru(III) oxidation. nih.gov The potential at which this occurs is sensitive to the electronic properties of the ligands; electron-donating groups on the bipyridine rings make the complex easier to oxidize (a more negative redox potential), while electron-withdrawing groups make it more difficult. rsc.org
The ligand-centered redox processes typically involve the reduction of the bipyridine moiety. The π-system of the bipyridine can accept one or more electrons to form radical anions and dianions. nih.gov These reductions are often observed at negative potentials in cyclic voltammetry experiments. The presence of the hydroxymethyl group on the this compound ligand is expected to have a modest electron-donating effect, which may slightly shift the ligand-based reduction potentials to more negative values compared to the unsubstituted 3,4'-bipyridine.
The table below summarizes the general redox behavior observed for related bipyridine complexes, which can serve as a guide for the expected properties of complexes with this compound.
| Complex Type | Redox Process | Typical Potential Range (vs. Fc/Fc+) | Influencing Factors |
|---|---|---|---|
| [Ru(bpy)3]2+ | Ru(II) → Ru(III) + e- | ~ +1.0 to +1.3 V | Substituents on the bipyridine ligands. nih.gov |
| [Ru(bpy)3]2+ | bpy + e- → bpy•- (multiple steps) | ~ -1.3 to -1.8 V | Nature of the metal and ligand substituents. osti.gov |
| [Fe(bpy)3]2+ | Fe(II) → Fe(III) + e- | ~ +0.8 to +1.1 V | Solvent and ligand effects. rsc.org |
| [Fe(BDI)]n | Ligand-based reductions | Multiple steps from 0 to -2.0 V | Extended π-system of the ligand. acs.org |
Note: bpy = 2,2'-bipyridine; BDI = bipyridine-diimine. Potentials are approximate and can vary significantly with solvent and supporting electrolyte.
Catalytic Applications of 3,4 Bipyridin 2 Ylmethanol Based Systems
Homogeneous Catalysis with Metal Complexes of [3,4'-Bipyridin]-2'-ylmethanol
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on soluble metal-ligand complexes. scholaris.ca The design of the ligand is crucial for controlling the activity, selectivity, and stability of the catalyst. scholaris.ca Bipyridine ligands are prized for their ability to form stable chelate complexes with a wide range of transition metals, including palladium, ruthenium, copper, and iron. wisc.edumdpi.commdpi.com
Oxidation Reactions
Metal complexes based on bipyridine ligands are well-known catalysts for a variety of oxidation reactions. wisc.edumdpi.commdpi.com These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups.
Research Findings: There is a lack of specific studies in the scientific literature detailing the use of metal complexes of this compound for catalytic oxidation reactions. However, related bipyridine ligands have shown significant activity. For instance, oxidovanadium(IV) complexes with 2,2′-bipyridine have been successfully used to catalyze the oxidation of alkanes and alcohols using peroxides as the oxidant. mdpi.com These systems can convert cyclohexane (B81311) into cyclohexanol (B46403) and cyclohexanone. mdpi.com Similarly, palladium complexes with bipyridine ligands are effective in aerobic oxidation reactions, where molecular oxygen is the terminal oxidant. wisc.edu The ligand plays a critical role in stabilizing the palladium catalyst and promoting its reoxidation from the Pd(0) to the active Pd(II) state. wisc.edu Given these precedents, it is plausible that a this compound-metal complex could exhibit catalytic activity in such transformations, although experimental verification is needed.
Reduction Reactions, Including Hydrogen Evolution
The reduction of unsaturated functional groups and the generation of hydrogen through catalytic processes are vital for chemical synthesis and energy applications. Bipyridine complexes, particularly of rhenium and ruthenium, are prominent in the field of CO2 reduction and photocatalytic hydrogen evolution.
Research Findings: Direct research on this compound complexes for reduction reactions or hydrogen evolution has not been reported. However, the foundational role of the bipyridine scaffold in this area is well-established. For example, pyridine (B92270) itself can act as a catalyst for the reduction of CO2 to methanol (B129727) through the formation of a dihydropyridine (B1217469) intermediate, which serves as a hydride donor. nih.gov In the context of metal-catalyzed reactions, ruthenium-bipyridine complexes are classic photosensitizers used in light-driven hydrogen evolution cycles. nih.gov The catalytic cycle typically involves the reduction of the metal complex, which then facilitates the reduction of protons to hydrogen. The electronic properties of the bipyridine ligand can be tuned to optimize the efficiency of these processes. The presence of the methanol group on this compound could potentially influence the solubility and electronic properties of a corresponding metal catalyst.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The choice of ligand is paramount in these reactions, influencing the efficiency of oxidative addition, transmetalation, and reductive elimination steps.
Research Findings: There are no specific reports on the application of this compound as a ligand in cross-coupling reactions. The development of new ligands for these transformations is an active area of research. scholaris.canih.gov Bipyridine-type ligands are used, although less commonly than phosphine (B1218219) ligands. For instance, nickel-catalyzed cross-coupling reactions sometimes employ nitrogen-based ligands. scholaris.ca The effectiveness of a ligand is often related to its steric and electronic properties, which influence the stability and reactivity of the catalytic intermediates. The specific geometry and electronic nature of this compound would need to be evaluated to determine its suitability for various cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.
Heterogeneous Catalysis and Immobilization of this compound Complexes
Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that combine the high selectivity of their molecular counterparts with the practical advantages of easy separation and recyclability. mdpi.com
Materials Science and Crystal Engineering Utilizing 3,4 Bipyridin 2 Ylmethanol
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers
[3,4'-Bipyridin]-2'-ylmethanol as a Building Block in MOF Synthesis
There is no specific information available in the surveyed scientific literature regarding the use of this compound as a building block in the synthesis of Metal-Organic Frameworks (MOFs). Research in this area heavily features other bipyridine isomers, such as 4,4'-bipyridine (B149096) and 2,2'-bipyridine (B1663995) derivatives, which act as linkers in coordination polymers. himedialabs.com
Tuning of Pore Architectures and Surface Properties
No published studies were found that describe the use of this compound to tune the pore architecture or surface properties of MOFs or coordination polymers. The principles of tuning these properties often involve modifying the length, geometry, and functional groups of the organic linkers, but specific examples involving this compound are absent from the current scientific record. aaronchem.com
Design of Functional Materials with this compound Derivatives
Self-Assembly of Bipyridine-Containing Systems
While the self-assembly of systems containing bipyridine is a well-documented field, driven by coordination bonds and non-covalent interactions, there is a lack of research specifically focused on the self-assembly processes of this compound or its direct derivatives.
Applications in Sensors and Optoelectronic Devices
No specific applications of this compound in the development of sensors or optoelectronic devices have been reported in the available literature. The functionalization of bipyridine ligands is a known strategy for creating materials with desirable electronic and optical properties, but this has not been documented for the subject compound.
Crystal Packing and Intermolecular Interactions in Solid-State Structures
A detailed analysis of the crystal packing and specific intermolecular interactions (such as hydrogen bonding involving the methanol (B129727) group or π-π stacking of the pyridine (B92270) rings) for this compound is not available, as its crystal structure has not been published in the surveyed literature. The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals. sigmaaldrich.com
Advanced Spectroscopic and Structural Characterization of 3,4 Bipyridin 2 Ylmethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. researchgate.netnih.govbas.bg
For [3,4'-Bipyridin]-2'-ylmethanol and its derivatives, ¹H and ¹³C NMR spectra are crucial for confirming the successful synthesis and for the unequivocal assignment of all proton and carbon signals. nih.govrsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish correlations between neighboring protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. bas.bg This wealth of information allows for a complete and unambiguous assignment of the molecular structure. researchgate.netbas.bg
In the study of bipyridine complexes, ¹H NMR is particularly useful for identifying the binding modes of the ligands to metal ions. rsc.org The chemical shifts of the bipyridine protons, especially the upfield-shifted H5 and H5' resonances, can indicate how the ligand is coordinated. rsc.org Furthermore, concentration-dependent shifts and coupling constants, such as ¹⁹⁵Pt–¹H coupling, provide additional evidence for the specific binding situation in metal complexes. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Bipyridine Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 155.34 |
| C3 | 8.37 (d) | 123.9 |
| C4 | - | 171.10 |
| C5 | 7.03 (dd) | 113.8 |
| C6 | 8.56 (d) | 147.5 |
| C2' | - | 163.3 |
| C3' | - | 130.9 |
| C4' | - | 153.8 |
| C5' | - | 102.2 |
| C6' | - | 160.2 |
| OCH₃ | 4.10 (s) | 53.6 |
Note: This table is a generalized representation based on data for substituted bipyridines and may not correspond exactly to this compound. Data adapted from multiple sources. nih.gov
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray Diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique can be applied to both single crystals and polycrystalline powders to gain fundamental insights into molecular and crystal structures.
Conformational Analysis within Crystal Lattices
The conformation of a molecule, or the spatial arrangement of its atoms, can vary depending on its environment. In the solid state, the conformation of bipyridine derivatives is often influenced by the forces within the crystal lattice. acs.org For example, while non-coordinated 2,2'-bipyridine (B1663995) exists in a trans-conformation, its monoprotonated form, [bpyH]⁺, typically adopts a near cis-coplanar conformation. nih.gov This change in conformation is driven by the interaction of the nitrogen atoms with the proton. The dihedral angle between the two pyridine (B92270) rings is a key parameter in describing the conformation of bipyridine molecules and their derivatives. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govkurouskilab.com The resulting spectra serve as a unique "fingerprint," allowing for the identification and structural characterization of compounds. nih.govacs.org These techniques are sensitive to the types of chemical bonds present and their immediate environment. cardiff.ac.uk
For this compound and its derivatives, IR and Raman spectra can confirm the presence of key functional groups. For example, the stretching vibration of the O-H group in the methanol (B129727) substituent would produce a characteristic band in the IR spectrum. The vibrational modes of the bipyridine rings, including C-C and C=N stretching vibrations, appear in the 1000 to 1650 cm⁻¹ region of the IR spectrum. researchgate.net The positions of these bands can shift upon coordination to a metal ion, providing evidence of complex formation. rsc.org In some cases, the vibrational spectra can even be used to determine the spin state of the metal in a complex. researchgate.netrsc.org
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectroscopy to aid in the assignment of vibrational modes. researchgate.netresearchgate.net
Table 2: Characteristic IR and Raman Bands for Bipyridine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H Stretch | 3200-3600 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| C=N Stretch | 1630-1650 | IR, Raman |
| C=C Stretch | 1400-1600 | IR, Raman |
| Ring Breathing | ~1062 (uncoordinated) | IR, Raman |
| C-O Stretch | 1000-1260 | IR |
Note: This table provides a general guide. The exact positions of the bands can vary depending on the specific derivative and its environment. researchgate.netnih.govosu.edu
Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govmiamioh.edu It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). docbrown.info High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with a high degree of accuracy.
When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, is reproducible and can provide valuable structural information. miamioh.eduresearchgate.net For this compound, the fragmentation pattern would likely show the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the bond between the two pyridine rings. Analysis of the fragmentation patterns of unknown metabolites or derivatives can help in their identification. ed.ac.uk
Advanced Imaging and Surface Analysis (e.g., SEM, TEM, XPS) for Material Characterization
For this compound and its derivatives that are incorporated into materials, advanced imaging and surface analysis techniques are essential for characterizing their morphology and surface chemistry.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. It can be used to visualize the shape and size of particles or the structure of a thin film.
Transmission Electron Microscopy (TEM) is used to examine the internal structure of a material at the nanoscale. It can reveal information about crystallinity, grain size, and the presence of defects.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. cardiff.ac.ukresearchgate.net For materials containing this compound, XPS could be used to confirm the presence of the compound on the surface and to study its interaction with the underlying substrate. researchgate.netrsc.org For example, it can be used to study the adsorption and reaction of methanol on different surfaces. rsc.org Hirshfeld surface analysis, which can be derived from crystallographic data, complements these techniques by providing a graphical representation of intermolecular interactions. researchgate.net
Theoretical and Computational Investigations of 3,4 Bipyridin 2 Ylmethanol
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. semanticscholar.orgbiointerfaceresearch.com It provides a framework to understand the distribution of electrons within a molecule and how this distribution influences its chemical behavior. For [3,4'-Bipyridin]-2'-ylmethanol, DFT calculations can elucidate key aspects of its electronic nature, such as the energies of its molecular orbitals and how it absorbs light. These calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p) or 6-31G(d,p), to achieve a balance between accuracy and computational cost. semanticscholar.orgnih.govscirp.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net
For molecules containing bipyridine structures, the HOMO and LUMO are often located on the pyridine (B92270) rings. nih.gov In the case of this compound, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting regions. The energy of the HOMO-LUMO gap can be influenced by substituents on the bipyridine rings and the solvent environment. rsc.org For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller gap.
The analysis of molecular orbitals provides a visual representation of where electrons are most likely to be found. In bipyridine-containing complexes, these orbitals are often π-type orbitals delocalized over the aromatic rings. berkeley.edu The specific distribution of these orbitals in this compound would determine its charge transfer characteristics upon electronic excitation.
Table 1: Hypothetical HOMO-LUMO Data for this compound in Different Solvents
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | -6.50 | -1.20 | 5.30 |
| Methanol (B129727) | -6.45 | -1.25 | 5.20 |
| Water | -6.42 | -1.28 | 5.14 |
Note: This table is illustrative and based on general trends observed for similar molecules. Actual values would require specific DFT calculations.
DFT calculations are also instrumental in predicting the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. schrodinger.comdntb.gov.ua Time-dependent DFT (TD-DFT) is a common method used for this purpose. scirp.orgrsc.org By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths at which a molecule will absorb light. mdpi.com
For this compound, the primary electronic transitions are expected to be π → π* transitions within the bipyridine rings and potentially n → π* transitions involving the nitrogen lone pairs. The calculated absorption maxima (λ_max) can be compared with experimental UV-Vis spectra to validate the computational model. scirp.org The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. scirp.org
Furthermore, DFT can be used to predict vibrational spectra (IR and Raman). By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. semanticscholar.orgbiointerfaceresearch.com
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govfraserlab.com These simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules. nih.govmdpi.com
By simulating the molecule's movement, MD can reveal the different shapes (conformers) it can adopt and the energy barriers between them. rsc.org For this compound, this would involve the rotation around the single bond connecting the two pyridine rings and the flexibility of the methanol substituent. Understanding the conformational landscape is crucial as different conformers can have different properties and reactivities. nih.gov
MD simulations can also model how this compound interacts with solvent molecules, such as water or methanol. nih.gov This can reveal details about hydrogen bonding and other non-covalent interactions, which are important for understanding its solubility and behavior in solution. These simulations can be particularly useful in studying how the molecule might interact with larger biological molecules, such as proteins or DNA. nih.gov
Mechanistic Studies of Reactions Involving this compound
Computational methods, particularly DFT, can be used to investigate the mechanisms of chemical reactions involving this compound. nih.gov By mapping out the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed picture of how the reaction proceeds.
For instance, if this compound were to participate in a reaction, such as an oxidation or a coordination reaction with a metal ion, DFT calculations could be used to explore the different possible pathways. This would involve optimizing the geometries of reactants, products, and any intermediates and transition states. The calculated energy profile would help in determining the most likely reaction mechanism. Such studies are crucial for understanding the reactivity of the molecule and for designing new synthetic routes or catalytic processes.
Ligand Field Theory and Electronic Transitions in Metal Complexes
When this compound acts as a ligand and coordinates to a transition metal ion, its electronic properties and those of the resulting complex are significantly altered. wikipedia.org Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in these metal complexes. youtube.com
LFT describes how the d-orbitals of the metal ion are split in energy by the electric field of the surrounding ligands. The magnitude of this splitting, along with the nature of the metal and ligand, determines the electronic and magnetic properties of the complex. youtube.com For a complex of this compound, the nitrogen atoms of the bipyridine moiety would coordinate to the metal center.
The electronic spectra of these complexes are often dominated by d-d transitions and charge-transfer transitions. fiveable.me D-d transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. fiveable.me Charge-transfer transitions can be either metal-to-ligand (MLCT) or ligand-to-metal (LMCT), where an electron is excited from a metal-centered orbital to a ligand-centered orbital, or vice versa. wikipedia.orgdtu.dk Bipyridine ligands are well-known for participating in MLCT transitions, which often give rise to intense colors. wikipedia.org
Computational methods, including DFT and TD-DFT, can be used to model these electronic transitions and predict the UV-Vis spectra of the metal complexes. rsc.orgdtu.dk These calculations can help in assigning the observed absorption bands to specific electronic transitions and provide a deeper understanding of the electronic structure of the complex. researchgate.net
Future Research Directions and Emerging Applications of 3,4 Bipyridin 2 Ylmethanol
Rational Design of Next-Generation Bipyridine Ligands
The rational design of novel ligands is a cornerstone of modern coordination chemistry and catalysis. For [3,4'-Bipyridin]-2'-ylmethanol, future research will likely focus on its strategic modification to create ligands with tailored properties.
Incorporation of this compound into Multidentate Ligands
The development of multidentate ligands, which can form highly stable complexes with metal ions, is a crucial area of investigation. The this compound framework is an excellent starting point for creating such ligands. The hydroxyl group can be readily functionalized to introduce additional coordinating moieties, thereby increasing the denticity of the ligand. For instance, reaction of the hydroxyl group with various reagents could yield ether, ester, or amine functionalities, each capable of binding to a metal center.
Future work could explore the synthesis of ligands where the this compound unit is linked to other heterocyclic systems or appended with pendant arms containing donor atoms like nitrogen, oxygen, or sulfur. These multidentate ligands are expected to form robust complexes with a range of transition metals, finding potential applications in areas such as catalysis, sensing, and photophysics.
Table 1: Potential Multidentate Ligands Derived from this compound
| Ligand Name | Structural Modification | Potential Coordinating Atoms | Potential Applications |
| L1 | Etherification with 2-picolyl chloride | N, N, O, N | Catalysis, Luminescent materials |
| L2 | Esterification with iminodiacetic acid | N, N, O, O, N | MRI contrast agents, Radiopharmaceuticals |
| L3 | Amination with bis(2-pyridylmethyl)amine | N, N, N, N, N | Model complexes for bioinorganic systems |
Exploration of Novel Substitution Patterns
Systematic variation of substituents on the bipyridine rings of this compound will be critical for fine-tuning its electronic and steric properties. Introducing electron-donating or electron-withdrawing groups at different positions can significantly impact the ligand's coordination behavior and the properties of the resulting metal complexes.
For example, the introduction of bulky substituents near the nitrogen donors can create specific steric environments around the metal center, influencing the selectivity of catalytic reactions. Conversely, the incorporation of chromophoric or fluorophoric groups could lead to the development of new sensory materials.
Integration into Advanced Functional Systems
The unique properties of this compound make it a candidate for integration into a variety of advanced functional systems. Research in this area could focus on its use in:
Metal-Organic Frameworks (MOFs): The bipyridine unit can act as a linker in the construction of MOFs. The methanol (B129727) group could serve as a reactive site for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The ability of the bipyridine moiety to participate in metal coordination and hydrogen bonding makes it an ideal building block for the self-assembly of complex supramolecular architectures with interesting photophysical or host-guest properties.
Functional Polymers: Incorporation of this compound into polymer chains could lead to new materials with applications in areas such as light-emitting diodes (LEDs), sensors, or as recyclable catalysts.
Green Chemistry Approaches in Synthesis and Application
Future research should prioritize the development of environmentally benign methods for the synthesis and application of this compound and its derivatives. This aligns with the growing importance of green chemistry principles in the chemical industry.
Key areas of focus could include:
Catalytic C-H Activation: Developing catalytic methods for the direct synthesis of this compound from simpler pyridine (B92270) precursors would be a significant advancement over traditional multi-step syntheses.
Use of Renewable Solvents: Exploring the use of water or other green solvents in the synthesis and application of this compound would reduce the environmental impact. acs.org
Solvent-Free Reactions: Investigating solvent-free reaction conditions, such as mechanochemistry, could offer a more sustainable alternative to traditional solution-phase synthesis. acs.org
Computational-Experimental Feedback Loop for Accelerated Discovery
The integration of computational modeling with experimental work will be crucial for accelerating the discovery of new applications for this compound. Density Functional Theory (DFT) and other computational methods can be used to:
Predict the electronic structure and properties of novel ligands and their metal complexes.
Screen potential catalysts for specific reactions.
Understand reaction mechanisms and identify key intermediates.
This computational-experimental feedback loop will enable a more rational and efficient design of new functional molecules and materials based on the this compound scaffold.
Table 2: Illustrative Computational Data for a Hypothetical this compound Metal Complex
| Property | Calculated Value | Method | Significance |
| HOMO-LUMO Gap | 3.5 eV | DFT/B3LYP | Predicts electronic transitions and photophysical properties. |
| M-N Bond Lengths | 2.1 Å | DFT/B3LYP | Indicates the strength and nature of the metal-ligand bond. |
| Reaction Barrier | 15 kcal/mol | DFT/B3LYP | Estimates the feasibility and rate of a catalytic reaction. |
By pursuing these research directions, the scientific community can unlock the significant potential of this compound, paving the way for its use in a new generation of advanced materials and catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
